molecular formula C8H7NO3S B2780941 5,6-dimethyl-1H,2H,4H-thieno[2,3-d][1,3]oxazine-2,4-dione CAS No. 173374-31-7

5,6-dimethyl-1H,2H,4H-thieno[2,3-d][1,3]oxazine-2,4-dione

Cat. No.: B2780941
CAS No.: 173374-31-7
M. Wt: 197.21
InChI Key: GZENPAIGBVRRTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-dimethyl-1H,2H,4H-thieno[2,3-d][1,3]oxazine-2,4-dione is a heterocyclic compound with the molecular formula C8H7NO3S. It is known for its unique structure, which combines a thieno ring with an oxazine ring, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-1H,2H,4H-thieno[2,3-d][1,3]oxazine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of a thieno derivative with an oxazine precursor, followed by cyclization and oxidation steps .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5,6-dimethyl-1H,2H,4H-thieno[2,3-d][1,3]oxazine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thieno or oxazine rings .

Scientific Research Applications

5,6-dimethyl-1H,2H,4H-thieno[2,3-d][1,3]oxazine-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-dimethyl-1H,2H,4H-thieno[2,3-d][1,3]oxazine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-dimethyl-1H,2H,4H-thieno[2,3-d][1,3]oxazine-2,4-dione is unique due to its combined thieno and oxazine rings, which provide distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5,6-dimethyl-1H-thieno[2,3-d][1,3]oxazine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3S/c1-3-4(2)13-6-5(3)7(10)12-8(11)9-6/h1-2H3,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZENPAIGBVRRTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)OC(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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